2-Oxo-4-phenylbutyric acid

Asymmetric Catalysis Hydrogenation Enantioselective Synthesis

This prochiral α-keto acid is the essential building block for enantioselective synthesis of (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA), the common chiral precursor for ACE inhibitors including benazepril, enalapril, lisinopril, and ramipril. Unlike generic keto acids, OPBA's specific molecular architecture enables high-yield asymmetric hydrogenation (up to 10,000 TON) or biocatalytic reduction (~100% ee). Procure as a single versatile synthon for both chiral alcohol and chiral amine (S-APBA) production. ≥98% purity, suitable for cGMP intermediate manufacturing.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 710-11-2
Cat. No. B1630440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-4-phenylbutyric acid
CAS710-11-2
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C(=O)O
InChIInChI=1S/C10H10O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)
InChIKeyPPKAIMDMNWBOKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-Oxo-4-phenylbutyric Acid (CAS 710-11-2): A Prochiral Intermediate for ACE Inhibitor Synthesis


2-Oxo-4-phenylbutyric acid (OPBA), also known as 2-oxo-4-phenylbutanoic acid (CAS 710-11-2), is a prochiral alpha-keto acid. Its primary industrial and research significance is as a versatile building block for the enantioselective synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs for treating hypertension and heart failure. [1] The compound's value proposition is not as a final drug substance but as an advanced, functionalized intermediate that can be stereoselectively reduced to (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA). [2] This chiral alcohol is a common precursor for several blockbuster ACE inhibitors, including benazepril, enalapril, lisinopril, and ramipril, making OPBA a crucial node in the pharmaceutical supply chain. [1]

Why Generic Alpha-Keto Acid Analogs Cannot Substitute for 2-Oxo-4-phenylbutyric Acid in Key Applications


Substituting 2-oxo-4-phenylbutyric acid (OPBA) with a generic or even structurally similar alpha-keto acid is not feasible for the production of commercial ACE inhibitors. Its specific molecular architecture—a phenylbutyric acid backbone with an alpha-keto functionality—is the exact prochiral template required to produce the (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA) pharmacophore. [1] A different analog would produce a different chiral alcohol, which would not function as a precursor for the target drug molecules (e.g., benazepril, enalapril). Furthermore, the performance of a catalyst or enzyme system is highly substrate-specific. The quantitative enantioselectivity and catalytic efficiency data reported for OPBA's asymmetric reduction are not transferable to other substrates. [2] As demonstrated in the evidence below, the specific interaction of OPBA with tailored catalysts (e.g., Ru-SunPhos, engineered d-LDH) is what enables the high enantiomeric excess and conversion rates necessary for an economically viable process. Using an alternative alpha-keto acid would require a complete and costly re-optimization of the chiral transformation step, with no guarantee of achieving comparable process metrics.

Quantitative Differentiation of 2-Oxo-4-phenylbutyric Acid: A Technical Evidence Guide for Procurement


Superior Enantioselectivity and Efficiency in Ru-Catalyzed Asymmetric Hydrogenation

2-Oxo-4-phenylbutyric acid (OPBA) demonstrates high enantioselectivity and catalytic efficiency when used as a substrate for asymmetric hydrogenation with a Ru-SunPhos catalyst. In this system, OPBA achieves an enantiomeric excess (ee) of 91.8% for the (R)-2-hydroxy-4-phenylbutyric acid product. [1] This is accompanied by a high catalyst turnover number (TON) of 2,000 and a turnover frequency (TOF) of 200 h⁻¹. [1] In a related study with a similar Ru-SunPhos catalyst system, OPBA hydrogenation achieved an ee of up to 92.6% with an improved TON of 10,000 and TOF of 300 h⁻¹. [2]

Asymmetric Catalysis Hydrogenation Enantioselective Synthesis ACE Inhibitor Intermediate

High Substrate Loading and Complete Conversion in Biocatalytic Reduction

In a recombinant Pichia pastoris whole-cell biocatalytic system expressing an engineered d-lactate dehydrogenase, 2-oxo-4-phenylbutyric acid (OPBA) can be reduced at very high substrate concentrations with complete conversion. The system demonstrates robust activity at a substrate concentration of 380 mM (76 g/L) and achieves full conversion (>95% yield) starting from 40 g/L of the sodium salt of OPBA. [1] The product, R-HPBA, is obtained with approximately 100% enantiomeric excess (ee). [1]

Biocatalysis Bioreduction Process Intensification Chiral Alcohol Synthesis

Proven Scalability of Enantioselective Transformation for Industrial Application

The asymmetric hydrogenation of 2-oxo-4-phenylbutyric acid (OPBA) using the Ru-SunPhos catalyst system has been demonstrated on a preparative scale, establishing a clear path for industrial application. One study reports the successful preparation of the R-HPBA product on a scale sufficient for further pharmaceutical use, with high catalytic efficiency (TON up to 10,000). [1] The use of a stable, well-defined ruthenium catalyst contributes to good reaction repeatability and robust performance, which are essential for large-scale manufacturing. [1] This contrasts with some other approaches, such as hydrogenation of the corresponding ethyl ester, where the authors note issues with substrate instability and difficulty in achieving repeatable results. [1]

Process Chemistry Scale-up Asymmetric Hydrogenation Industrial Synthesis

Versatile Substrate for Dual Enzymatic Routes to Diverse Chiral Building Blocks

2-Oxo-4-phenylbutyric acid (OPBA) is not limited to producing only the chiral alcohol R-HPBA. It can also serve as a substrate for the enzymatic synthesis of the corresponding chiral amine, (S)-2-amino-4-phenylbutanoic acid ((S)-APBA), another valuable building block for ACE inhibitors. [1] This is achieved through a reductive amination reaction catalyzed by an l-phenylalanine dehydrogenase. [1] The ability to access both chiral forms (alcohol and amine) from a single prochiral precursor offers significant strategic flexibility in the synthesis of different ACE inhibitor variants or other related molecules.

Biocatalysis Enzyme Promiscuity Chiral Amine Chiral Alcohol

Microbial Production Route from Renewable Feedstock

A patented process describes the microbial production of 2-oxo-4-phenylbutyric acid (OPBA) from 2-oxo-4-phenyl-3-butenoic acid using microorganisms from the genera Micrococcus or Paracoccus. This biotransformation offers an alternative, potentially more sustainable, manufacturing route compared to traditional multi-step chemical synthesis. The patent's objective is to produce OPBA 'readily and efficiently,' implying a process with potential cost or environmental advantages.

Industrial Biotechnology Fermentation Green Chemistry Biocatalysis

Optimal Application Scenarios for 2-Oxo-4-phenylbutyric Acid Based on Technical Evidence


Large-Scale Manufacture of ACE Inhibitors via Chemocatalysis

2-Oxo-4-phenylbutyric acid (OPBA) is the preferred starting material for the industrial-scale production of (R)-2-hydroxy-4-phenylbutyric acid (R-HPBA) via Ru-catalyzed asymmetric hydrogenation. The high enantioselectivity (91.8-92.6% ee) and excellent catalytic efficiency (TON up to 10,000, TOF up to 300 h⁻¹) demonstrated in the literature [1] make this a highly productive and cost-effective process for manufacturing the common chiral intermediate required for ACE inhibitors like benazepril, enalapril, and lisinopril. [2] The robustness and repeatability of this transformation, as established on a preparative scale, further support its use in a regulated pharmaceutical manufacturing environment.

High-Concentration Biocatalytic Production of Chiral Alcohols

For manufacturers seeking a biocatalytic route, OPBA is an excellent substrate for the production of R-HPBA using engineered oxidoreductases in whole-cell systems. The evidence shows that OPBA can be processed at industrially relevant concentrations (up to 380 mM, 76 g/L) with full conversion (>95% yield) and perfect enantioselectivity (~100% ee). [3] This scenario is ideal for facilities aiming for high volumetric productivity, minimal waste, and the production of enantiopure intermediates under mild, environmentally friendly conditions, avoiding the use of heavy metal catalysts.

Synthesis of a Diverse Portfolio of Chiral Building Blocks

OPBA is a strategic intermediate for research groups or companies seeking a versatile platform to synthesize multiple chiral compounds. As evidence shows, the same prochiral OPBA substrate can be converted not only to the chiral alcohol R-HPBA (via reduction) but also to the chiral amine (S)-APBA (via reductive amination). [4] This dual functionality allows a single procurement of OPBA to support the synthesis of a range of chiral synthons, making it a valuable asset for medicinal chemistry programs exploring novel ACE inhibitor analogs or other chiral pharmaceuticals.

Sustainable Biotechnological Production of OPBA

For organizations prioritizing green chemistry and supply chain sustainability, a microbial fermentation route exists for producing OPBA from the unsaturated precursor 2-oxo-4-phenyl-3-butenoic acid using Micrococcus or Paracoccus species. This biotransformation offers a viable alternative to purely chemical syntheses, potentially reducing reliance on petrochemicals and harsh reagents. This scenario is particularly relevant for companies with in-house fermentation capabilities or those seeking a supply partner with a demonstrable commitment to environmentally conscious manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxo-4-phenylbutyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.